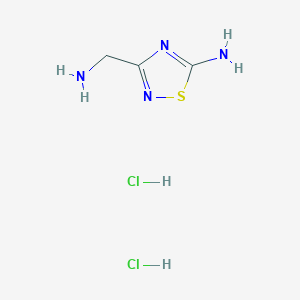
beta-Cyfluthrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Cyfluthrin is a pyrethroid insecticide, which is a group of man-made insecticides . It is used in agriculture to control insects that feed on cotton, turf, ornamentals, hops, cereal, corn, fruit, and potatoes . It can also be used in residential settings to control pests like ants, silverfish, cockroaches, termites, weevils, fleas, mosquitoes, and flies .
Synthesis Analysis
The synthesis of beta-Cyfluthrin involves complex organic compounds and the commercial product is sold as a mixture of isomers . The exact synthesis process is proprietary information held by the manufacturer .Molecular Structure Analysis
The molecular formula of beta-Cyfluthrin is C22H18Cl2FNO3 . It is a mixture of four diastereoisomers . The CAS Registry Number is 68359-37-5 .Chemical Reactions Analysis
Beta-Cyfluthrin acts as a stomach poison and through contact with the insect . By attacking the nerves, it causes constant muscle spasms . Eventually, the insect is paralyzed or starves . It is less toxic to people and mammals because they break it down faster than insects .Physical And Chemical Properties Analysis
Beta-Cyfluthrin is a brown viscous mass with crystalline parts . It is nearly insoluble and does not dissociate in water . It has a low vapor pressure and can be assumed to be essentially non-volatile from water, based on its Henry’s Law constant . The logPow is about 6 for all diastereoisomers .Scientific Research Applications
Interaction with Biological Molecules
Beta-Cyfluthrin and Bovine Serum Albumin (BSA) Interaction : Research has shown that beta-Cyfluthrin interacts with BSA, a crucial transport protein in living organisms . This interaction has been studied using fluorescence spectrometry, revealing insights into the quenching mechanism and the impact of environmental conditions like UV degradation on this interaction .
Agricultural Pest Control
Efficacy in Crop Protection: Beta-Cyfluthrin is utilized in agriculture for controlling pests that threaten crops such as cotton, cereals, and vegetables . It acts as a contact and stomach poison, providing a rapid knock-down effect with long-lasting efficacy .
Stored-Product Protection
Control of Stored-Product Insects: Studies have evaluated the effectiveness of beta-Cyfluthrin in formulations for controlling stored-product insects on concrete surfaces, highlighting its potential in protecting stored grains from pest infestation .
Environmental Fate and Behavior
Stability and Degradation: Beta-Cyfluthrin is known to adhere to plant surfaces and degrade under sunlight, with its persistence varying based on environmental exposure . Understanding its environmental fate is crucial for assessing its long-term impact and developing application strategies.
Ecotoxicology
Impact on Non-Target Species: The ecotoxicological profile of beta-Cyfluthrin indicates high toxicity to fish, aquatic invertebrates, and honeybees, necessitating careful risk assessment and mitigation strategies to protect these non-target organisms .
Human Health Risks
Potential Health Effects: Exposure to beta-Cyfluthrin can lead to symptoms such as dizziness, headaches, and nausea. It is less toxic to humans due to faster metabolic breakdown, but safety precautions are essential to minimize risks .
Regulatory Risk Assessment
Risk Mitigation Measures: Regulatory bodies have conducted risk assessments of beta-Cyfluthrin, leading to the implementation of risk mitigation measures to protect human health and the environment. These measures include label changes and usage restrictions to reduce exposure risks .
Formulation and Application Strategies
Insecticidal Formulations: Beta-Cyfluthrin is included in various insecticidal formulations, such as emulsifiable concentrates and granular products, tailored for specific application needs and pest control scenarios .
Mechanism of Action
Safety and Hazards
Beta-Cyfluthrin is highly toxic to fish and invertebrates, but it is far less toxic to humans . Bees are highly sensitive to contact with beta-Cyfluthrin . It is very highly toxic to fish and freshwater invertebrates like water fleas . When eaten, beta-Cyfluthrin is slightly toxic to sheep and rabbits .
properties
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODLKZGRKWIFG-RUTXASTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Cyfluthrin | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

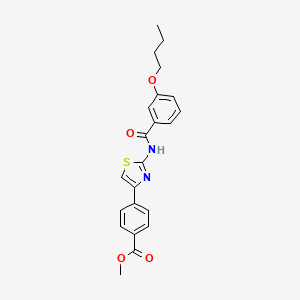
![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)
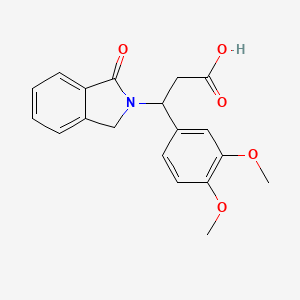
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
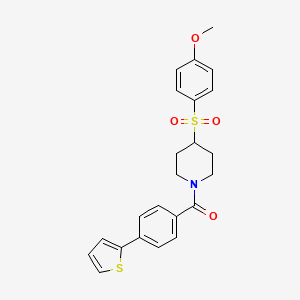

![(E)-4-(Dimethylamino)-N-(imidazo[1,5-a]pyridin-6-ylmethyl)but-2-enamide](/img/structure/B2862516.png)
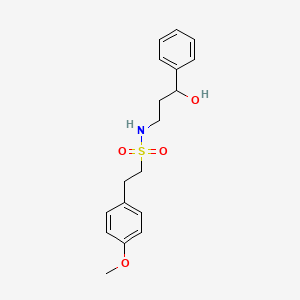

![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

